

# A Comprehensive Technical Guide to 4-Fluoro-3-(methylsulfonyl)benzoic acid

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## Compound of Interest

Compound Name: 4-Fluoro-3-(methylsulfonyl)benzoic acid

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## Introduction: A Key Building Block in Modern Medicinal Chemistry

**4-Fluoro-3-(methylsulfonyl)benzoic acid**, identified by its CAS Number 158608-00-5, is a strategically functionalized aromatic carboxylic acid that is a significant building block in contemporary drug discovery and development.<sup>[1][2][3]</sup> Its unique molecular architecture, featuring a fluorine atom, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, offers a compelling combination of properties for medicinal chemists. The presence of the fluorine atom enhances the metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methylsulfonyl group can act as a key interaction point within biological systems. The carboxylic acid provides a versatile handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides an in-depth technical overview of its properties, synthesis, and applications, designed to empower researchers in the pursuit of novel therapeutics.

## Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **4-Fluoro-3-(methylsulfonyl)benzoic acid** is fundamental for its effective use in research and synthesis.

### Chemical and Physical Properties

The key chemical and physical properties of **4-Fluoro-3-(methylsulfonyl)benzoic acid** are summarized in the table below. These properties are crucial for its storage, handling, and reaction design.

Property	Value	Source
CAS Number	158608-00-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO <sub>4</sub> S	[2][3]
Molecular Weight	218.2 g/mol	[3]
Appearance	Faintly yellow to beige crystalline powder	[2]
Boiling Point (Predicted)	456.7 ± 45.0 °C	[2]
Density (Predicted)	1.474 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	3.54 ± 0.10	[2]
Storage Temperature	Room Temperature, Inert atmosphere	[2]

### Spectroscopic Data (Predicted and Analog-Based)

While experimental spectra for **4-Fluoro-3-(methylsulfonyl)benzoic acid** are not readily available in public databases, its spectroscopic characteristics have been reliably predicted based on the analysis of structurally similar compounds.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The signals will be influenced by the electron-withdrawing nature of the fluorine, carboxylic acid, and methylsulfonyl groups. A broad singlet corresponding to the carboxylic acid is also anticipated at a downfield chemical shift.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbons attached to electronegative fluorine and within the electron-withdrawing groups (carboxyl and sulfonyl) will appear at downfield chemical shifts.

The FT-IR spectrum is expected to exhibit characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

- O-H stretch (Carboxylic Acid): A broad band in the region of  $2500\text{--}3300\text{ cm}^{-1}$ .
- C=O stretch (Carboxylic Acid): A strong absorption band around  $1700\text{ cm}^{-1}$ .
- S=O stretch (Sulfone): Two strong absorption bands, typically around  $1350\text{--}1300\text{ cm}^{-1}$  (asymmetric) and  $1160\text{--}1120\text{ cm}^{-1}$  (symmetric).
- C-F stretch: A strong band in the region of  $1250\text{--}1000\text{ cm}^{-1}$ .

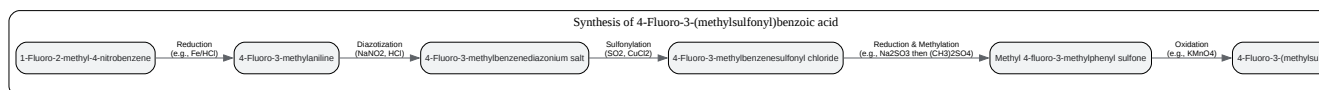
In an electron ionization (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be expected at an  $m/z$  corresponding to its molecular weight (218.2). Fragmentation patterns for benzoic acids include the loss of  $-\text{OH}$  ( $\text{M}-17$ ) and  $-\text{COOH}$  ( $\text{M}-45$ ).<sup>[5]</sup> The presence of the methylsulfonyl group may lead to fragmentation involving the loss of  $\text{SO}_2\text{CH}_3$ .

## Section 2: Synthesis and Reactivity

The synthesis of **4-Fluoro-3-(methylsulfonyl)benzoic acid** typically involves a multi-step sequence, leveraging established organic reactions. Below is a synthetic pathway based on the synthesis of analogous compounds.

### Proposed Synthetic Pathway

A logical approach to the synthesis of **4-Fluoro-3-(methylsulfonyl)benzoic acid** starts from a readily available fluorinated toluene derivative. The key steps involve the oxidation of the methyl group to a carboxylic acid and the introduction of the methylsulfonyl group via sulfonation followed by methylation or a related



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Caption: Proposed synthetic pathway for **4-Fluoro-3-(methylsulfonyl)benzoic acid**.

## Key Chemical Transformations

The carboxylic acid group of **4-Fluoro-3-(methylsulfonyl)benzoic acid** is a versatile functional group that can undergo a variety of chemical transformations including:

- Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
- Amidation: Reaction with amines, often activated by coupling agents, to form amides. This is a crucial reaction in the synthesis of many pharmaceuticals.
- Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

## Section 3: Applications in Drug Discovery and Development

The strategic incorporation of fluorine and sulfonyl groups has become a powerful strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates.

### Role as a Pharmaceutical Intermediate

**4-Fluoro-3-(methylsulfonyl)benzoic acid** serves as a vital intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] Its structural features are beneficial for developing drugs targeting a range of therapeutic areas, including inflammation, infectious diseases, and oncology.[6] The fluorinated phenyl group improves metabolic stability and cell membrane permeability, while the methylsulfonyl group can participate in key hydrogen bonding interactions with target proteins.

## Rationale for Use in Medicinal Chemistry

The causality behind the use of this specific building block lies in the predictable and beneficial effects of its functional groups:

- **Fluorine:** The high electronegativity of fluorine can alter the acidity of nearby protons and influence the electronic properties of the aromatic ring, which enhances binding affinity to target proteins.
- **Methylsulfonyl Group:** This group is a strong hydrogen bond acceptor and can significantly influence the solubility and pharmacokinetic profile of a molecule. It is often used to mimic other functional groups or to occupy specific pockets in an enzyme's active site.

## Section 4: Safety and Handling

Proper handling of **4-Fluoro-3-(methylsulfonyl)benzoic acid** is essential in a laboratory setting. The following information is derived from available data for this compound.[1]

### Hazard Identification

- Causes skin irritation (H315).[1]
- Causes serious eye irritation (H319).[1]
- May cause respiratory irritation (H335).[1]

### Recommended Safety Precautions

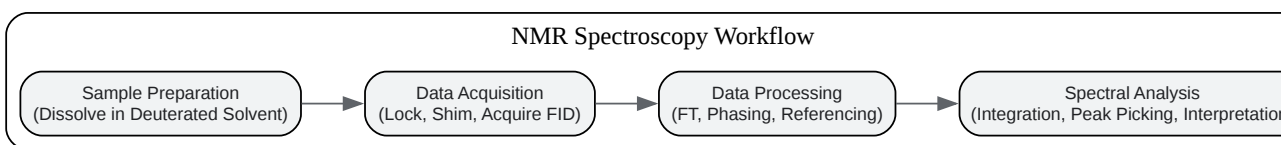
- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, eye protection, and face protection.[1]
- **Handling:** Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.
- **Storage:** Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]

## Section 5: Experimental Protocols

The following are generalized protocols for common spectroscopic analyses. It is crucial to adapt these based on the specific instrumentation and laboratory procedures.

### Protocol for NMR Spectroscopic Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Fluoro-3-(methylsulfonyl)benzoic acid** for  $^1\text{H}$  NMR (20-30 mg for  $^{13}\text{C}$  NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- **Data Acquisition:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.
- **Spectral Processing:** After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).



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Caption: A generalized workflow for NMR spectroscopic analysis.

## Conclusion

**4-Fluoro-3-(methylsulfonyl)benzoic acid** is a highly valuable and versatile building block for researchers and scientists in the field of drug discovery. A combination of a fluorine atom, a methylsulfonyl group, and a carboxylic acid provides a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended as a foundational resource for its effective and safe utilization in the laboratory.

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